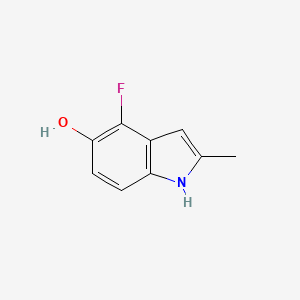
4-氟-5-羟基-2-甲基吲哚
概述
描述
4-Fluoro-5-hydroxy-2-methylindole is a chemical compound with the empirical formula C9H8FNO . It is a 5-substituted-2-methyl-1H-indole .
Synthesis Analysis
The synthesis of 4-Fluoro-5-hydroxy-2-methylindole involves various methods such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed reactions. One of the most commonly used methods is the Pd-catalyzed Suzuki coupling reaction between 5-bromo-2-methylindole and 4-fluorophenylboronic acid.Molecular Structure Analysis
The molecular structure of 4-Fluoro-5-hydroxy-2-methylindole contains a total of 21 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Pyrrole .Physical And Chemical Properties Analysis
4-Fluoro-5-hydroxy-2-methylindole has a molecular weight of 165.16 . It is a solid substance . The boiling point is predicted to be 327.3±37.0 °C . The compound has a density of 1.367 .科学研究应用
化学分析与合成
- 电子捕获气相色谱法被用于估计患者尿液中的5-羟基-3-甲基吲哚,展示了该化合物在生化分析中的相关性 (Mori et al., 1978)。
- 与4-氟-5-羟基-2-甲基吲哚密切相关的5-氟吲哚是从间氟甲苯合成的,展示了它在有机合成中的重要性 (Hoffmann et al., 1965)。
药理学研究
- 像4-氟-5-羟基-2-甲基吲哚这样的氟代吲哚在药物化学中具有潜力,一项关于5-氟-2-氧吲哚的研究表明其在炎症性疼痛中表现出镇痛、抗氧化和抗炎作用 (Redondo et al., 2020)。
环境和生物应用
- 吲哚衍生物,包括4-氟-5-羟基-2-甲基吲哚,在环境科学中具有重要意义,如一项关于通过电离辐射降解3-甲基吲哚的废水处理研究中所示 (He et al., 2022)。
- 在生物化学中,吲哚类似物被用于研究植物中色氨酸合成酶等酶的功能,如一项利用吲哚类似物在胡萝卜和烟草细胞培养中展示的研究 (Widholm, 1981)。
材料科学和电化学
- 与4-氟-5-羟基-2-甲基吲哚相关的氟代共轭聚吲哚已被探索其电化学储能性能,表明在能量存储技术中具有潜在应用 (Wang et al., 2019)。
安全和危害
4-Fluoro-5-hydroxy-2-methylindole is classified as Acute toxicity - Category 4, both Oral and Dermal. It causes skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). It is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It should be handled with gloves .
属性
IUPAC Name |
4-fluoro-2-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWRMOYYUHIPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438485 | |
| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-hydroxy-2-methylindole | |
CAS RN |
288385-88-6 | |
| Record name | 4-Fluoro-2-methyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

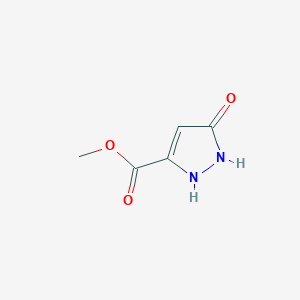
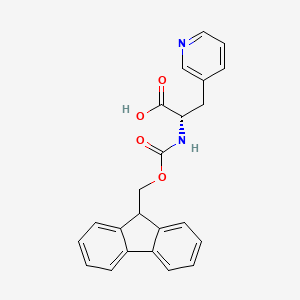
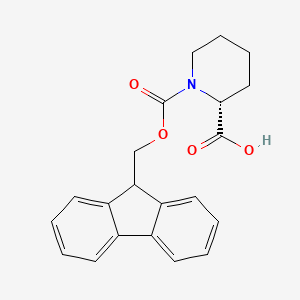
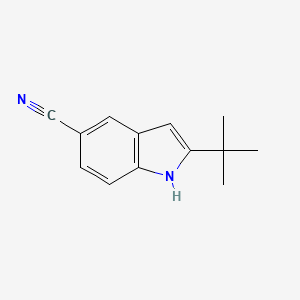
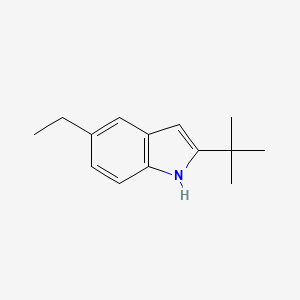
![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
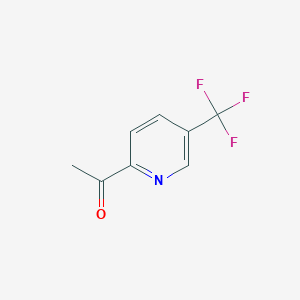
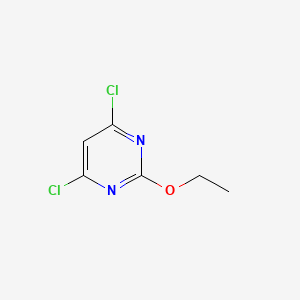
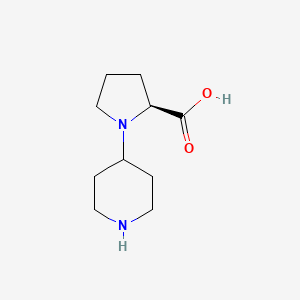
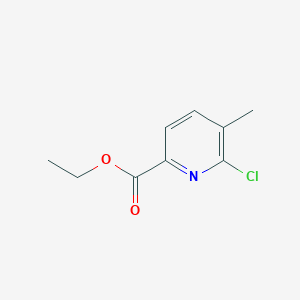
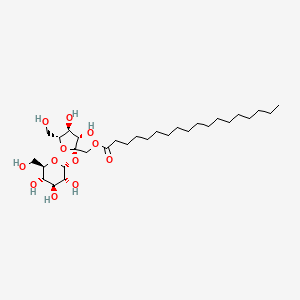
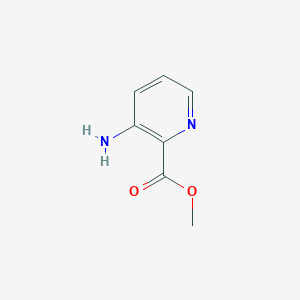
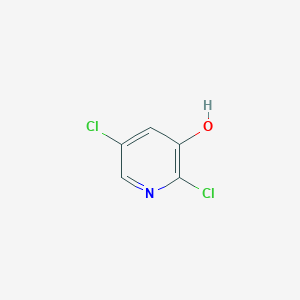
![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)